Cas no 1566007-99-5 (2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid)

2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid
- EN300-1981997
- 1566007-99-5
-
- Inchi: 1S/C11H11ClO3/c1-15-9-4-2-3-8(12)10(9)6-5-7(6)11(13)14/h2-4,6-7H,5H2,1H3,(H,13,14)
- InChI Key: FNMJPJBYDVVUJJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C1CC1C(=O)O)OC
Computed Properties
- Exact Mass: 226.0396719g/mol
- Monoisotopic Mass: 226.0396719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 46.5Ų
2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1981997-0.5g |
2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid |
1566007-99-5 | 0.5g |
$809.0 | 2023-09-16 | ||
Enamine | EN300-1981997-5.0g |
2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid |
1566007-99-5 | 5g |
$3189.0 | 2023-06-04 | ||
Enamine | EN300-1981997-10g |
2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid |
1566007-99-5 | 10g |
$3622.0 | 2023-09-16 | ||
Enamine | EN300-1981997-0.1g |
2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid |
1566007-99-5 | 0.1g |
$741.0 | 2023-09-16 | ||
Enamine | EN300-1981997-1g |
2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid |
1566007-99-5 | 1g |
$842.0 | 2023-09-16 | ||
Enamine | EN300-1981997-2.5g |
2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid |
1566007-99-5 | 2.5g |
$1650.0 | 2023-09-16 | ||
Enamine | EN300-1981997-0.05g |
2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid |
1566007-99-5 | 0.05g |
$707.0 | 2023-09-16 | ||
Enamine | EN300-1981997-0.25g |
2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid |
1566007-99-5 | 0.25g |
$774.0 | 2023-09-16 | ||
Enamine | EN300-1981997-5g |
2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid |
1566007-99-5 | 5g |
$2443.0 | 2023-09-16 | ||
Enamine | EN300-1981997-1.0g |
2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid |
1566007-99-5 | 1g |
$1100.0 | 2023-06-04 |
2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid Related Literature
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
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2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
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Yiji Lin,Shigang Wan,Fang Zou,Yuekui Wang,Hui Zhang New J. Chem., 2011,35, 2584-2590
Additional information on 2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid
Introduction to 2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 1566007-99-5)
2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid, identified by its CAS number 1566007-99-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a cyclopropane ring substituted with a chloro and methoxy group on the aromatic ring, has garnered attention due to its unique structural properties and potential biological activities. The cyclopropane moiety, known for its strained three-membered ring, often enhances the bioactivity of molecules by influencing their interactions with biological targets.
The presence of both chloro and methoxy substituents on the aromatic ring introduces additional electronic and steric effects, which can modulate the compound's pharmacokinetic and pharmacodynamic profiles. Such structural features are frequently explored in drug discovery programs, as they can contribute to selective binding and improved efficacy. The combination of these substituents makes 2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in cyclopropane-containing compounds due to their ability to engage with biological receptors in novel ways. The strained geometry of the cyclopropane ring can lead to unique conformational constraints that may enhance binding affinity or alter metabolic stability. This has prompted extensive research into synthesizing derivatives of cyclopropanecarboxylic acids, including 2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid, to explore their therapeutic potential.
One of the most compelling aspects of this compound is its potential role in developing novel therapeutic agents. The chloro group, for instance, is a common pharmacophore found in many active pharmaceutical ingredients (APIs) due to its ability to participate in hydrogen bonding and hydrophobic interactions. Similarly, the methoxy group can influence the compound's solubility and metabolic pathways. Together, these substituents may contribute to the compound's overall pharmacological profile, making it a valuable scaffold for drug design.
Recent studies have highlighted the importance of structural diversity in drug discovery, emphasizing that subtle modifications can significantly impact a molecule's biological activity. The cyclopropane ring in 2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid is particularly interesting because it introduces a rigid structure that can be exploited to optimize interactions with biological targets. This has led to investigations into its potential applications in treating various diseases, including inflammatory disorders and infectious diseases.
The synthesis of 2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and stereoselective transformations, have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the ingenuity required in modern medicinal chemistry.
The pharmacological evaluation of 2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid has revealed several promising activities. In vitro studies have shown that this compound exhibits inhibitory effects on certain enzymes and receptors relevant to human health. For example, it has demonstrated potential as an inhibitor of enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs. Additionally, preliminary data indicate that it may interact with receptors involved in pain perception, making it a candidate for analgesic applications.
One of the key advantages of using 2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid as a lead compound is its structural versatility. Medicinal chemists can easily modify its core structure while retaining the beneficial properties introduced by the cyclopropane ring and aromatic substituents. This flexibility allows for rapid optimization of potency, selectivity, and pharmacokinetic profiles through structure-activity relationship (SAR) studies.
The development of new drugs is often hampered by challenges such as poor solubility, rapid metabolism, or off-target effects. The unique structural features of 2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid may offer solutions to some of these issues. For instance, the cyclopropane ring can improve solubility by introducing polar interactions, while the aromatic substituents can enhance metabolic stability through electronic effects.
In conclusion, 2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 1566007-99-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new therapeutic applications for this compound, it is likely to play an increasingly important role in developing next-generation pharmaceuticals.
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